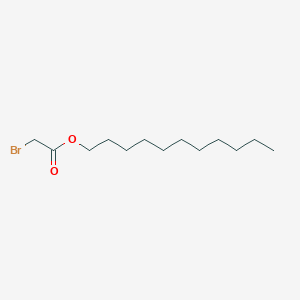
4-Dodecylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dodecylbenzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of benzene with two hydroxyl groups at the 1 and 2 positions and a dodecyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with a dodecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups of catechol, followed by the addition of dodecyl bromide or dodecyl chloride. The reaction is usually conducted in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Dodecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodecylbenzoquinone.
Reduction: Formation of dodecylbenzene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Dodecylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of 4-Dodecylbenzene-1,2-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the dodecyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the dodecyl group, making it less hydrophobic.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups at the 1 and 3 positions, leading to different reactivity.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups at the 1 and 4 positions, also leading to different reactivity.
Uniqueness
4-Dodecylbenzene-1,2-diol is unique due to the presence of the long dodecyl chain, which imparts hydrophobic properties and influences its interactions with biological membranes and hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
特性
CAS番号 |
1155-60-8 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC名 |
4-dodecylbenzene-1,2-diol |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)18(20)15-16/h13-15,19-20H,2-12H2,1H3 |
InChIキー |
IGLIUFGSGJRAQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



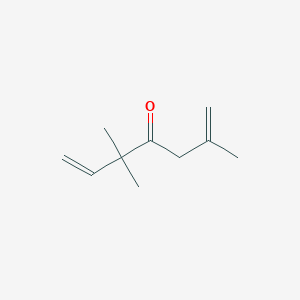
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
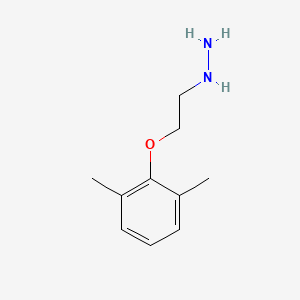
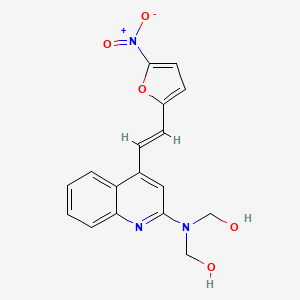

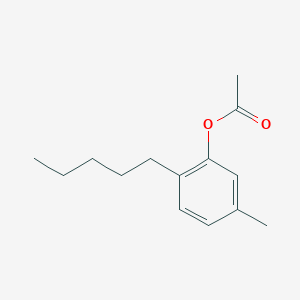
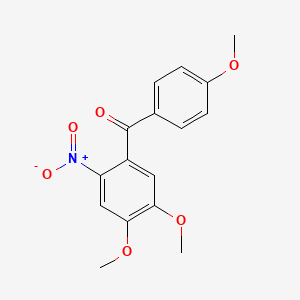
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
